Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate
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Overview
Description
Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate is a fluorinated phosphonate compound with the molecular formula C10H10F13O3P. This compound is characterized by the presence of a long perfluorinated alkyl chain, which imparts unique chemical and physical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate typically involves the reaction of a perfluorinated alcohol with a phosphonic acid derivative. One common method is the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with diethyl phosphite under acidic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted fluorinated alkyl phosphonates .
Scientific Research Applications
Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate involves its interaction with various molecular targets. The fluorinated alkyl chain allows the compound to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the phosphonate group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphonate group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of a phosphonate group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic acid: Contains a sulfonic acid group instead of a phosphonate group.
Uniqueness
Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate is unique due to its combination of a long perfluorinated alkyl chain and a phosphonate group. This combination imparts both hydrophobic and reactive properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
1189052-97-8 |
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Molecular Formula |
C10H10F13O3P |
Molecular Weight |
456.14 g/mol |
IUPAC Name |
ethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphinic acid |
InChI |
InChI=1S/C10H10F13O3P/c1-2-26-27(24,25)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3,(H,24,25) |
InChI Key |
VCDRIXYHTRFOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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